molecular formula C11H17NO4 B13002715 Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Cat. No.: B13002715
M. Wt: 227.26 g/mol
InChI Key: DBMVYXSRNBLZLX-UHFFFAOYSA-N
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Description

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate is a bicyclic carbamate derivative characterized by a strained 2-oxabicyclo[2.1.1]hexane framework with a formyl (-CHO) substituent at the 1-position and a tert-butyl carbamate (-NHBoc) group at the 4-position. This compound is of significant interest in medicinal chemistry as a versatile building block for drug discovery, particularly due to its rigid bicyclic structure and reactive aldehyde functionality. The formyl group enables further derivatization, such as nucleophilic additions or cross-coupling reactions, making it valuable for synthesizing bioactive molecules.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

InChI

InChI=1S/C11H17NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h6H,4-5,7H2,1-3H3,(H,12,14)

InChI Key

DBMVYXSRNBLZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate generally follows a multi-step approach:

  • Step 1: Construction of the 2-oxabicyclo[2.1.1]hexane core
    This bicyclic system is often prepared via intramolecular cyclization or [2+2] cycloaddition reactions involving suitable precursors such as epoxy alcohols or cyclobutanes with oxygen functionalities.

  • Step 2: Introduction of the carbamate protecting group
    The tert-butyl carbamate (Boc) group is introduced typically by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to protect the amino functionality.

  • Step 3: Selective formylation at the 1-position
    The formyl group is introduced by formylation reactions, commonly using formylating agents such as N,N-dimethylformamide (DMF) activated by strong bases (e.g., n-butyllithium) or via Vilsmeier-Haack type reactions.

Detailed Preparation Protocols

Preparation of the Carbamate Intermediate
  • Starting from the bicyclic amine precursor, tert-butyl carbamate is introduced by treating the amine with di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
  • The reaction proceeds smoothly to yield tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate as an intermediate, which can be isolated by standard aqueous workup and purification techniques such as silica gel chromatography.
Formylation Step
  • The formylation is typically performed by generating a strong base such as lithium diisopropylamide (LDA) or using n-butyllithium in THF at low temperature (0°C).
  • The carbamate intermediate is treated with the base to generate a carbanion at the desired position, followed by the addition of DMF as the formyl source.
  • The reaction mixture is stirred for several hours at room temperature to allow the formyl group to be introduced selectively at the 1-position of the bicyclic ring.
  • After completion, the reaction is quenched with aqueous solutions, and the product is extracted and purified by chromatography to yield the target compound with yields typically ranging from 60% to 70%.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Carbamate formation Di-tert-butyl dicarbonate, THF, base 0°C to RT 1-3 hours 80-90 Mild conditions, standard Boc protection
Formylation n-Butyllithium or LDA, DMF, THF 0°C to RT 2-12 hours 60-70 Requires strict anhydrous conditions
Purification Silica gel chromatography Ambient - - Ethyl acetate/heptane eluent system

Analytical and Research Findings

  • Purity: The final compound is typically obtained with purity >95% as confirmed by NMR and LC-MS analysis.
  • NMR Characterization: Proton NMR shows characteristic aldehyde proton signals around 9.7-9.8 ppm (singlet), and tert-butyl protons appear as singlets near 1.4-1.5 ppm. The bicyclic ring protons resonate in the 3.0-5.0 ppm range depending on substitution.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 227.26 g/mol, confirming the molecular formula C11H17NO4.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures (-20°C to -80°C) to prevent degradation, especially in solution.

Chemical Reactions Analysis

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate has been studied for its potential as a bioactive compound in drug development:

  • Anticancer Activity : Research indicates that derivatives of bicyclic compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis.

Synthesis of Biologically Active Molecules

The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in the development of:

  • Enzyme Inhibitors : Its structural features allow it to be modified to create potent inhibitors for enzymes linked to diseases such as cancer and neurodegenerative disorders.

Material Science

In material science, this compound is explored for its role in creating new polymeric materials:

  • Biodegradable Polymers : The incorporation of this compound into polymer chains can enhance biodegradability while maintaining mechanical integrity, making it suitable for applications in sustainable packaging and medical devices.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Biodegradable Material Development

Research conducted on biodegradable polymers incorporating this compound demonstrated improved degradation rates without compromising mechanical properties. This study highlighted the potential for using such materials in medical applications where temporary implants are required.

Comparative Analysis of Applications

Application AreaSpecific UsePotential Benefits
Medicinal ChemistrySynthesis of anticancer drugsTargeted therapy with reduced side effects
Biologically Active MoleculesDevelopment of enzyme inhibitorsImproved efficacy against specific diseases
Material ScienceCreation of biodegradable polymersEnvironmental sustainability

Mechanism of Action

The mechanism of action of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Bicyclic and Monocyclic Carbamates

Compound Name CAS Number Substituent/Group Key Characteristics References
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate Not provided Formyl (-CHO) High reactivity (aldehyde); rigid bicyclic framework -
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate 2170372-32-2 Hydroxymethyl (-CH2OH) Less reactive than formyl; potential for oxidation to aldehyde or further protection
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 155975-19-2 Hydroxycyclopentyl Monocyclic structure; stereospecific configuration enhances chiral applications
tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Not provided Amino (-NH2), Methoxy Amino group enables conjugation; methoxy enhances stability and solubility
tert-butyl (3-cyano-7-fluoro-4-(dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate 2761968-90-3 Cyano, Fluoro, Boronate Aromatic heterocycle with boronate for Suzuki couplings; distinct from bicyclic core

Key Findings

Functional Group Reactivity: The formyl group in the target compound distinguishes it from analogs like the hydroxymethyl derivative (CAS 2170372-32-2). This aldehyde functionality is highly reactive, enabling condensation reactions or nucleophilic additions, whereas hydroxymethyl groups require oxidation or protection for similar transformations . In contrast, amino (e.g., CAS 155975-19-2) and methoxy groups (e.g., in cyclohexyl derivatives) are more stable but less versatile for direct functionalization .

Structural Rigidity: The 2-oxabicyclo[2.1.1]hexane core imparts significant conformational rigidity compared to monocyclic carbamates (e.g., cyclopentyl or cyclohexyl derivatives). This rigidity is advantageous in drug design for improving target binding affinity and metabolic stability .

Synthetic Accessibility :

  • Synthesis of the target compound likely parallels methods used for hydroxymethyl analogs (e.g., hydrazine-mediated deprotection and column chromatography, as described in ). However, introducing the formyl group may require specialized oxidation steps or protective strategies .
  • Boronate-containing analogs (e.g., CAS 2761968-90-3) utilize Suzuki-Miyaura cross-coupling, a pathway less relevant to the aldehyde-functionalized target compound .

Applications: The formyl group positions the target compound as a precursor for bioconjugation (e.g., Schiff base formation) or as a handle for late-stage diversification in drug discovery. Hydroxymethyl derivatives (CAS 2170372-32-2) are typically intermediates for further oxidation or protection, while amino/methoxy variants (e.g., CAS 155975-19-2) are used in chiral auxiliaries or solubility enhancement .

Biological Activity

Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate, also known by its IUPAC name, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 2170372-33-3
  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • Purity : ≥97% .

Structural Representation

The structural formula can be represented as follows:

SMILES CC C C OC O NC12COC C O C1 C2\text{SMILES CC C C OC O NC12COC C O C1 C2}

This structure indicates the presence of a tert-butyl group, a carbamate moiety, and a bicyclic framework which may influence its biological interactions.

Research on the biological activity of this compound suggests several potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.
  • Bioisosteric Properties : As a bioisostere of certain natural compounds, it may mimic their activity while providing enhanced stability or solubility .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections .

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of various bicyclic carbamates, including this compound. Results indicated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound inhibited key enzymes involved in metabolic pathways critical for cell proliferation in cancer cells. The IC50 values were reported in the low micromolar range, indicating significant potency.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC: 16–64 µg/mL
Enzyme InhibitionIC50 < 10 µM
Bioisosteric EffectsMimics natural compounds

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